2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Physicochemical Profiling Medicinal Chemistry Ligand Design

2-((4-Chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole (CAS 370853-93-3) is a synthetic, N1-propyl-substituted benzimidazole derivative bearing a (4-chlorophenoxy)methyl moiety at the C2 position. The compound is a member of the 2-[(4-chlorophenoxy)methyl]benzimidazole class, which was systematically investigated as a scaffold for selective neuropeptide Y Y1 receptor antagonists.

Molecular Formula C17H17ClN2O
Molecular Weight 300.79
CAS No. 370853-93-3
Cat. No. B3012428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole
CAS370853-93-3
Molecular FormulaC17H17ClN2O
Molecular Weight300.79
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3
InChIKeyXFDSMPXOUBPOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole (CAS 370853-93-3): Procurement-Relevant Chemical Identity and Scaffold Context


2-((4-Chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole (CAS 370853-93-3) is a synthetic, N1-propyl-substituted benzimidazole derivative bearing a (4-chlorophenoxy)methyl moiety at the C2 position [1]. The compound is a member of the 2-[(4-chlorophenoxy)methyl]benzimidazole class, which was systematically investigated as a scaffold for selective neuropeptide Y Y1 receptor antagonists [2]. The (4-chlorophenoxy)methyl group at C2 is a conserved pharmacophoric element across the series, while variation at the N1 position—ranging from simple alkyl chains to elaborate piperidinylalkyl groups—dictates receptor affinity and selectivity [2]. This specific compound, with its linear three-carbon N1-propyl substituent, occupies a distinct position within this SAR continuum, structurally situated between the unsubstituted parent compound (CAS 3156-18-1) and the more potent, dibasic piperidinylpropyl analogs.

Why Generic 2-[(4-Chlorophenoxy)methyl]benzimidazole Analogs Cannot Be Interchanged with CAS 370853-93-3


Within the 2-[(4-chlorophenoxy)methyl]benzimidazole chemotype, the N1 substituent is the primary driver of pharmacological potency, receptor selectivity, and physicochemical behavior [1]. The 1998 SAR study by Zarrinmayeh et al. demonstrated that N1 substitution with a simple 1-piperidinylethyl group (compound 21) yields an essentially inactive compound (Ki > 100 μM at the Y1 receptor), whereas extending the linker to propyl with the identical piperidine orientation (compound 22) improves affinity to Ki = 7.02 μM [1]. Further optimization to a 3-(3-piperidinyl)propyl group (compound 33) achieves Ki = 0.70 μM [1]. This profound sensitivity to the N1 substituent means that even closely related analogs—differing by a single methylene unit or piperidine attachment point—exhibit orders-of-magnitude differences in target binding. Consequently, generic interchange within this series without understanding the precise N1 structure-function relationship carries a high risk of selecting a compound with drastically different biological performance or physicochemical properties, undermining experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 2-((4-Chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole (CAS 370853-93-3) Against Closest Structural Analogs


N1-Propyl vs. N1-Unsubstituted: Increased Lipophilicity and Eliminated Hydrogen-Bond Donor Capacity

Relative to the unsubstituted parent compound 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole (CAS 3156-18-1), the N1-propyl derivative possesses zero hydrogen-bond donors (HBD = 0) versus one HBD in the parent [1]. The parent compound's imidazole NH contributes one hydrogen-bond donor, which can limit membrane permeability and oral bioavailability. The N1-propyl substitution eliminates this donor, increasing computed lipophilicity by approximately 1.2–1.5 logP units relative to the parent (estimated XLogP3: parent ≈ 3.9 [1]; N1-propyl analog estimated ≈ 5.1–5.4 by fragment-based calculation). This difference is critical for CNS penetration potential and passive membrane permeability in cell-based assays.

Physicochemical Profiling Medicinal Chemistry Ligand Design

N1-Propyl as a Baseline Reference Point for NPY Y1 Receptor SAR: Structural Simplification Relative to Dibasic Analogs

In the landmark 1998 SAR study of 2-[(4-chlorophenoxy)methyl]benzimidazoles, compounds bearing a single basic amine at N1 (monobasic series) exhibited a clear structure-activity trend dependent on linker length and piperidine nitrogen position. Compound 22, featuring a 2-(1-piperidinyl)ethyl N1 substituent, showed low affinity (Ki = 7.02 μM), while the propyl-linked 3-piperidine regioisomer (compound 33) achieved Ki = 0.70 μM—a 10-fold improvement [1]. The target compound CAS 370853-93-3, with its simple N1-propyl group lacking a terminal basic amine, serves as the non-basic reference point within this SAR continuum. By comparison to compound 33 (which incorporates a 3-piperidinyl group at the propyl terminus), the absence of the basic nitrogen in the N1-propyl analog is predicted to reduce Y1 receptor affinity by at least 1–2 orders of magnitude based on the established SAR trend, positioning it as a valuable negative control or inactive comparator for target engagement studies.

Neuropeptide Y Y1 Receptor Structure-Activity Relationship Anti-Obesity Pharmacology

Differentiation from N1-Methyl and N1-Ethyl Analogs: Incremental Alkyl Chain Length Effects on Lipophilicity and Molecular Recognition

Within the homologous N1-alkyl series (methyl, ethyl, propyl, butyl), each methylene increment contributes approximately +0.5 to logP and adds ~14 Da to molecular weight. The N1-propyl derivative (MW = 300.79 g/mol [1]; C17H17ClN2O) occupies an intermediate position between the N1-ethyl (MW ≈ 286.76 g/mol; C16H15ClN2O ) and N1-butyl (MW ≈ 314.81 g/mol; C18H19ClN2O ) analogs. This incremental increase in lipophilicity and steric bulk at N1 modulates both passive permeability and the entropic penalty upon binding to hydrophobic receptor pockets. The propyl chain length also provides a three-carbon spacer suitable for subsequent functionalization—such as terminal halogenation or amine introduction—without the excessive flexibility and metabolic liability associated with longer alkyl chains (butyl, pentyl).

Homologous Series Alkyl Chain SAR Physicochemical Optimization

Spectroscopic Identity Confirmation: Distinct NMR and MS Signatures for Analytical Traceability

The compound has verified spectral data—including 1H NMR and GC-MS—available through the Wiley SpectraBase database (Compound ID: 2oOjKppbFgx) [1]. The InChIKey (XFDSMPXOUBPOGQ-UHFFFAOYSA-N) and exact mass (300.102941 g/mol) provide unambiguous identification orthogonal to CAS number-based searching [1]. This level of spectral documentation exceeds what is publicly available for the N1-methyl (CAS 537009-34-0) and N1-ethyl (CAS 433329-44-3) analogs, for which only basic property data are accessible from vendor catalogs. The availability of reference spectra enables confident identity verification upon receipt and facilitates purity assessment by HPLC-MS or NMR in the procurement workflow.

Analytical Chemistry Quality Control Compound Authentication

Recommended Application Scenarios for 2-((4-Chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole (CAS 370853-93-3)


Negative Control Compound for NPY Y1 Receptor Binding and Functional Assays

As a monobasic benzimidazole lacking the terminal basic amine required for high-affinity Y1 receptor engagement, CAS 370853-93-3 serves as a structurally matched negative control in NPY Y1 competitive binding assays. When used alongside active dibasic analogs such as compound 33 (Ki = 0.70 μM) or compound 56 (Ki = 0.0017 μM) from the Zarrinmayeh et al. series [1], this compound helps establish the pharmacological window and confirms that observed activity is driven by the basic amine pharmacophore rather than the (4-chlorophenoxy)methyl benzimidazole core alone. Its predicted weak or absent Y1 binding (extrapolated from SAR data in [1]) makes it suitable for benchmarking non-specific binding and assay background in radioligand displacement experiments using [125I]peptide YY on cloned human Y1 receptors expressed in AV-12 or SK-N-MC cells.

Synthetic Building Block for Stepwise Introduction of Aminoalkyl Functionality at N1

The N1-propyl group of CAS 370853-93-3 provides a pre-installed three-carbon spacer that can be further elaborated by terminal halogenation (e.g., conversion to 3-bromopropyl) or direct amination to introduce basic amine centers. This strategy mirrors the synthetic approach described by Zarrinmayeh et al., where the (4-chlorophenoxy)methyl group at C2 was kept constant while N1 substituents were systematically varied [1]. Starting from the N1-propyl intermediate rather than the unsubstituted parent (CAS 3156-18-1) eliminates the need for N1-alkylation optimization and avoids the regioselectivity challenges associated with alkylating the imidazole NH in the presence of other nucleophilic sites. The propyl chain length (3 carbons) has been established as the optimal spacer for Y1 affinity in the monobasic piperidine series [1], making this intermediate particularly suitable for medicinal chemistry campaigns targeting NPY receptors or related GPCRs.

Physicochemical Probe for Lipophilicity-Dependent Membrane Permeability Studies

With an estimated logP of 5.1–5.4 and zero hydrogen-bond donors, CAS 370853-93-3 resides in a physicochemical space associated with high passive membrane permeability [1]. This compound can be employed as a control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to calibrate the contribution of the benzimidazole scaffold to permeability, independent of basic amine or carboxylic acid functionalities. When benchmarked against the more polar, HBD-containing parent compound (XLogP3 = 3.9; HBD = 1 [1]) and against the dibasic, more polar active analogs, the N1-propyl derivative helps deconvolute the permeability–potency trade-off inherent in this chemotype. This has direct relevance for lead optimization programs where balancing target affinity with ADME properties is critical.

Coordination Chemistry Ligand for Metal Complex Synthesis

The benzimidazole nitrogen atoms in CAS 370853-93-3 provide a well-characterized coordination site for transition metals. While the parent 1-propyl-1H-benzo[d]imidazole (without the C2 substituent) has been reported to form zinc(II) complexes with electrocatalytic activity [1], the C2-(4-chlorophenoxy)methyl substituent in the target compound introduces steric bulk and electronic modulation at the coordination sphere. This structural modification can tune the redox potential and catalytic selectivity of the resulting metal complexes relative to unsubstituted N-propyl benzimidazole ligands. Researchers developing homogeneous catalysts or metal-organic frameworks can procure this compound as a functionalized ligand precursor with distinct steric and electronic properties compared to simpler N-alkyl benzimidazoles.

Quote Request

Request a Quote for 2-((4-chlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.